![molecular formula C9H15N B2876961 1-Azaspiro[4.5]dec-3-ene CAS No. 1955553-94-2](/img/structure/B2876961.png)
1-Azaspiro[4.5]dec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[4.5]dec-3-ene is a spirocyclic compound characterized by a nitrogen atom incorporated into a spiro ring system. This compound is notable for its unique structural features, which include a spiro junction connecting two rings, one of which contains a nitrogen atom. The presence of the nitrogen atom imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
The primary targets of 1-Azaspiro[4It’s worth noting that similar spiro compounds have been shown to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain.
Mode of Action
The exact mode of action of 1-Azaspiro[4Similar spiro compounds have been shown to exhibit significant anti-inflammatory activity . They inhibit both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins that promote inflammation, pain, and fever .
Biochemical Pathways
The biochemical pathways affected by 1-Azaspiro[4Based on the inhibition of cox-1 and cox-2 enzymes, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azaspiro[4The compound’s molecular weight is 13722 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of 1-Azaspiro[4Similar spiro compounds have been shown to exhibit significant anti-inflammatory activity , suggesting that 1-Azaspiro[4.5]dec-3-ene may also have potential anti-inflammatory effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azaspiro[4It’s worth noting that the compound’s storage temperature is 4 degrees celsius , suggesting that it may require a controlled environment for optimal stability.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can undergo various chemical reactions to form different spirocyclic compounds
Molecular Mechanism
It is known that this compound can undergo various chemical reactions to form different spirocyclic compounds These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Azaspiro[4.5]dec-3-ene can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been developed to efficiently prepare a range of spirocyclic pyrrolidines and piperidines . This method involves a cascade of reactions, including 1,2- or 1,3-acyloxy migration, Nazarov cyclization, and cycloisomerization, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and cost-effectiveness. The use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with appropriate raw materials has been reported to produce key intermediates for the synthesis of related spiro compounds . These methods are designed to be scalable and efficient, ensuring the compound can be produced in large quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Azaspiro[4.5]dec-3-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different products.
Substitution: Substitution reactions, particularly involving the nitrogen atom, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or lactones, while reduction can produce spirocyclic amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
1-Azaspiro[4.5]dec-3-ene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex spirocyclic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological targets makes them promising candidates for drug discovery.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities. Their unique structural features enable them to interact with specific molecular targets, offering potential therapeutic benefits.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as insecticides and herbicides. Its stability and reactivity make it suitable for formulating effective and long-lasting products.
Comparación Con Compuestos Similares
1-Azaspiro[4.5]dec-3-ene can be compared with other spirocyclic compounds, such as:
Spirotetramat: A second-generation insecticide with a similar spirocyclic structure. Spirotetramat exhibits unique two-way internal absorption and transport properties, making it effective against a wide range of pests.
1-Oxa-4-azaspiro[4.5]dec-3-en-2-one: A compound with a similar spirocyclic framework but with an oxygen atom incorporated into the ring. This compound has been studied for its antitumor activity and potential therapeutic applications.
Spiro pyrrolo[3,4-d]pyrimidines: These compounds share the spirocyclic motif and have been investigated for their anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-azaspiro[4.5]dec-3-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPKVRKESBWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(4-iodophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2876878.png)
![1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea](/img/structure/B2876879.png)
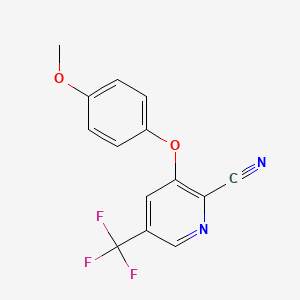
![3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2876886.png)
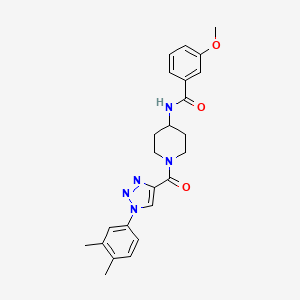

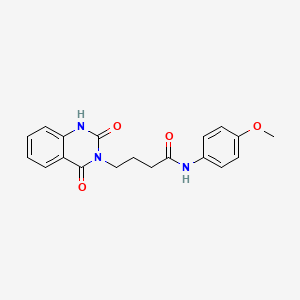
![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2876893.png)
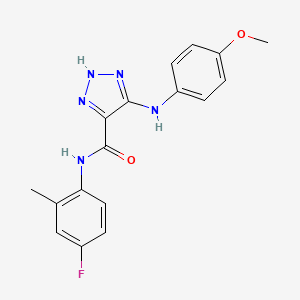
![1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2876896.png)
![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)
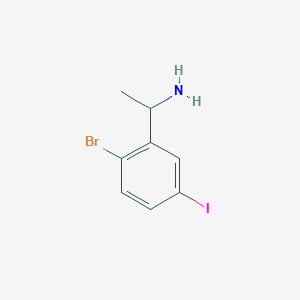
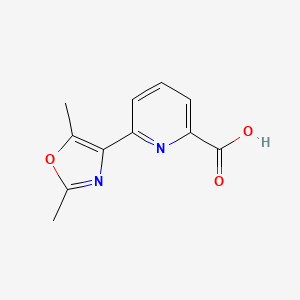
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2876900.png)
